2-Difluoromethoxy-naphthalene-1-carbaldehyde 2-Difluoromethoxy-naphthalene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 80395-32-0
VCID: VC21423584
InChI: InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H
SMILES: C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19g/mol

2-Difluoromethoxy-naphthalene-1-carbaldehyde

CAS No.: 80395-32-0

Cat. No.: VC21423584

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19g/mol

* For research use only. Not for human or veterinary use.

2-Difluoromethoxy-naphthalene-1-carbaldehyde - 80395-32-0

Specification

CAS No. 80395-32-0
Molecular Formula C12H8F2O2
Molecular Weight 222.19g/mol
IUPAC Name 2-(difluoromethoxy)naphthalene-1-carbaldehyde
Standard InChI InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H
Standard InChI Key KHYFVIYUNAEOHW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F

Introduction

Chemical Structure and Classification

2-Difluoromethoxy-naphthalene-1-carbaldehyde belongs to the family of fluorinated naphthalenes, specifically characterized by a difluoromethoxy group (-OCHF₂) at the 2-position and a carbaldehyde group (-CHO) at the 1-position of the naphthalene ring system. This structural arrangement results in a compound with unique electronic and steric properties that differentiate it from non-fluorinated analogues.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical properties that are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₁₂H₈F₂O₂
Molecular Weight222.19 g/mol
CAS Number80395-32-0
InChI KeyKHYFVIYUNAEOHW-UHFFFAOYSA-N
Storage ConditionRoom Temperature
Commercial Purity95+%

The molecule contains a naphthalene ring system with a difluoromethoxy group at position 2 and a carbaldehyde functional group at position 1 . The presence of the difluoromethoxy group confers unique electronic properties to the molecule due to the highly electronegative fluorine atoms.

Synthesis and Production

SupplierStatusCatalog Reference
FluorochemDiscontinued10-F653641
MATRIX SCIENTIFICAvailableNot specified

Significance in Organic and Medicinal Chemistry

Role of Difluoromethylated Compounds

The difluoromethyl group (-CF₂H) represents an important bioisostere in medicinal chemistry, often serving as a replacement for hydroxyl or thiol groups due to its hydrogen bond donor capabilities. Unlike the trifluoromethyl group (-CF₃), the difluoromethyl moiety retains the ability to donate hydrogen bonds while maintaining many of the advantageous properties associated with fluorinated groups.

The incorporation of difluoromethoxy groups into aromatic systems like naphthalene can significantly alter the compound's:

  • Pharmacokinetic profile

  • Binding affinity to target proteins

  • Metabolic stability

  • Membrane permeability

Structural Relationship to Other Compounds

Comparison with Related Compounds

To better understand the properties and potential applications of 2-difluoromethoxy-naphthalene-1-carbaldehyde, it's useful to compare it with related structures. For instance, 2,7-dihydroxynaphthalene-1-carbaldehyde (CAS 20258-95-1) represents a non-fluorinated analog with hydroxyl groups rather than a difluoromethoxy substituent .

CompoundMolecular FormulaMolecular WeightKey Functional Groups
2-Difluoromethoxy-naphthalene-1-carbaldehydeC₁₂H₈F₂O₂222.19-OCHF₂, -CHO
2,7-Dihydroxynaphthalene-1-carbaldehydeC₁₁H₈O₃188.18-OH, -CHO

These structural differences would confer distinct physicochemical properties, potentially affecting solubility, reactivity, and biological activities.

Future Research Directions

Emerging Applications

The difluoromethylation field continues to evolve rapidly, with ongoing research focused on developing more efficient and selective methods for introducing the -CF₂H group into various molecular scaffolds .

Future research involving 2-difluoromethoxy-naphthalene-1-carbaldehyde might explore:

  • Its potential as a building block in the synthesis of more complex bioactive molecules

  • Structure-activity relationship studies of difluoromethoxy-containing compounds

  • Development of more efficient synthetic routes to access this and related compounds

  • Exploration of its reactivity and transformations in various organic reactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator